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Compound of Interest

Compound Name:
(2-Chloro-4-iodopyridin-3-

yl)methanol

Cat. No.: B1462456 Get Quote

Halogenated pyridines are cornerstone intermediates in the synthesis of complex organic

molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] The

specific arrangement of chloro, iodo, and hydroxymethyl substituents on the pyridine ring of (2-
Chloro-4-iodopyridin-3-yl)methanol offers a unique platform for diverse chemical

transformations. The chlorine and iodine atoms provide distinct reactivity profiles for cross-

coupling reactions, while the primary alcohol function serves as a handle for esterification,

etherification, or oxidation. This trifunctional scaffold is therefore a highly valuable building

block for creating libraries of compounds for biological screening and developing novel

materials.[3]

This guide details a robust and logical two-step synthetic sequence, beginning with the

formylation of a readily available precursor followed by the selective reduction of the resulting

aldehyde. Furthermore, it provides a thorough guide to the analytical characterization of the

final product, ensuring unambiguous structural confirmation and purity assessment.

Physicochemical and Safety Data
A summary of the key properties and identifiers for the target compound is provided below. This

data is essential for proper handling, reaction setup, and analytical characterization.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1462456?utm_src=pdf-interest
https://chempanda.com/blog/iodopyridine-common-isomorphs-synthesis-side-effects-applications
https://ntp.niehs.nih.gov/sites/default/files/ntp/htdocs/chem_background/exsumpdf/2-chloropyridine_508.pdf
https://www.benchchem.com/product/b1462456?utm_src=pdf-body
https://www.benchchem.com/product/b1462456?utm_src=pdf-body
https://www.chemimpex.com/products/24011
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1462456?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

CAS Number 884494-44-4 [4][5][6]

Molecular Formula C₆H₅ClINO [4][5]

Molecular Weight 269.47 g/mol [7][8]

Appearance
White to off-white crystalline

solid
[5][7]

Melting Point 87-92 °C [7][9]

Purity (Typical) >96.0% (HPLC) [5]

Solubility
Soluble in methanol, ethyl

acetate, and dichloromethane
Inferred from protocols

Sensitivity Light Sensitive [7][10]

Storage
Store at 2-8°C, protected from

light
[7]

Hazard Profile: (2-Chloro-4-iodopyridin-3-yl)methanol is harmful if swallowed and causes

skin and serious eye irritation. It may also cause respiratory irritation. Standard personal

protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn

at all times. All manipulations should be performed in a well-ventilated fume hood.[7]

Overall Synthetic Strategy
The synthesis of (2-Chloro-4-iodopyridin-3-yl)methanol is most efficiently achieved via a

two-step process. This approach is predicated on the creation of an aldehyde intermediate,

which is then selectively reduced to the corresponding primary alcohol. This strategy is

advantageous as it utilizes well-established and high-yielding transformations.

Directed Ortho-Metalation & Formylation: The process begins with the deprotonation of 2-

chloro-4-iodopyridine at the C3 position using a strong, non-nucleophilic base like Lithium

Diisopropylamide (LDA). The resulting organolithium species is then quenched with an

electrophilic formylating agent, such as ethyl formate, to install the aldehyde group, yielding

2-chloro-4-iodopyridine-3-carboxaldehyde.
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Selective Aldehyde Reduction: The aldehyde intermediate is subsequently reduced to the

target primary alcohol. A mild and selective reducing agent like sodium borohydride (NaBH₄)

is ideal for this step, as it efficiently reduces the aldehyde without affecting the chloro and

iodo substituents or the pyridine ring.

Step 1: Formylation

Step 2: Reduction

2-Chloro-4-iodopyridine

2-Chloro-4-iodopyridine-3-carboxaldehyde

  1. LDA, THF, -78°C
  2. Ethyl Formate

(2-Chloro-4-iodopyridin-3-yl)methanol

  NaBH₄, Methanol, 0°C to RT

Click to download full resolution via product page

Caption: Synthetic pathway for (2-Chloro-4-iodopyridin-3-yl)methanol.

Detailed Experimental Protocols
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Protocol 1: Synthesis of 2-Chloro-4-iodopyridine-3-
carboxaldehyde (Intermediate)
Rationale: This procedure utilizes directed ortho-metalation, a powerful tool for functionalizing

aromatic rings regioselectively. LDA is chosen as the base because it is exceptionally strong,

allowing for the deprotonation of the relatively acidic C3 proton of the pyridine ring, but it is

sterically hindered, which minimizes nucleophilic attack on the starting material. The reaction is

conducted at -78 °C to ensure the stability of the highly reactive organolithium intermediate.

Ethyl formate serves as a simple and effective C1 electrophile to generate the aldehyde.[11]

[12]

Materials:

2-Chloro-4-iodopyridine

Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

Ethyl formate

Anhydrous Tetrahydrofuran (THF)

2 M Hydrochloric acid (HCl)

Ethyl acetate (EtOAc)

Brine (saturated NaCl solution)

Anhydrous Sodium Sulfate (Na₂SO₄)

Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (Argon or

Nitrogen)

Step-by-Step Methodology:

Reaction Setup: To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar

and a dropping funnel, add a solution of 2-chloro-4-iodopyridine (1.0 eq) in anhydrous THF.

Cool the solution to -78 °C using a dry ice/acetone bath.
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Deprotonation: Slowly add the LDA solution (1.5 eq) dropwise to the cooled solution over 30

minutes, ensuring the internal temperature does not rise above -70 °C.

Anion Formation: Stir the resulting mixture at -78 °C for 2-3 hours. The color of the solution

may change, indicating the formation of the lithiated species.

Formylation: Add ethyl formate (2.5 eq) dropwise to the reaction mixture. Continue stirring at

-78 °C for an additional 1.5 hours.

Quenching: Carefully quench the reaction by the slow addition of 2 M HCl while the mixture

is still cold. Allow the flask to warm to room temperature.

Work-up & Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous

phase with ethyl acetate (3x).

Washing & Drying: Combine the organic layers and wash sequentially with water and brine.

Dry the organic phase over anhydrous Na₂SO₄.

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure.

Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl

acetate in hexanes) to yield 2-chloro-4-iodopyridine-3-carboxaldehyde as a solid.[11]

Protocol 2: Synthesis of (2-Chloro-4-iodopyridin-3-
yl)methanol (Target Compound)
Rationale: This protocol employs sodium borohydride for the reduction of the aldehyde. NaBH₄

is a cost-effective, safe, and highly selective reagent for reducing aldehydes and ketones to

their corresponding alcohols.[13][14] It is mild enough not to reduce the pyridine ring or cleave

the carbon-halogen bonds under these conditions. Methanol is used as the solvent as it is

protic, which facilitates the reduction mechanism, and readily dissolves both the substrate and

the reagent.

Materials:

2-Chloro-4-iodopyridine-3-carboxaldehyde

Sodium borohydride (NaBH₄)
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Methanol (MeOH)

Deionized water

Ethyl acetate (EtOAc)

Anhydrous Magnesium Sulfate (MgSO₄)

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

Reaction Setup: Dissolve 2-chloro-4-iodopyridine-3-carboxaldehyde (1.0 eq) in methanol in a

round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

Reduction: Add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15-20

minutes, controlling the rate of addition to manage any effervescence.

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the

reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin

Layer Chromatography (TLC) until the starting material is fully consumed.

Quenching: Cool the flask back to 0 °C and slowly add deionized water to quench the excess

NaBH₄.

Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure.

Extraction: Extract the remaining aqueous residue with ethyl acetate (3x).

Washing & Drying: Combine the organic extracts, wash with brine, and dry over anhydrous

MgSO₄.

Isolation: Filter the mixture and concentrate the filtrate under reduced pressure to yield the

crude product. If necessary, the product can be further purified by recrystallization from a

suitable solvent system (e.g., ethyl acetate/hexanes) to afford (2-Chloro-4-iodopyridin-3-
yl)methanol as a crystalline solid.
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Characterization and Data Analysis
Thorough characterization is essential to confirm the identity, structure, and purity of the

synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. The ¹H NMR spectrum of

the aldehyde intermediate provides a benchmark for comparison.

Table 2: Known ¹H NMR Data for 2-Chloro-4-iodopyridine-3-carboxaldehyde

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

10.22 Singlet (s) - 1H
Aldehyde (-
CHO)

8.09 Doublet (d) 5.0 1H Pyridine H-6

7.95 Doublet (d) 5.0 1H Pyridine H-5

Solvent: CDCl₃, Frequency: 500 MHz. Source:[11]

Upon reduction to (2-Chloro-4-iodopyridin-3-yl)methanol, significant and predictable

changes in the NMR spectra are expected. The aldehyde proton signal at ~10 ppm will

disappear, and new signals corresponding to the hydroxymethyl group (CH₂ and OH) will

appear.

Table 3: Predicted ¹H and ¹³C NMR Spectral Data for (2-Chloro-4-iodopyridin-3-yl)methanol
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Spectrum
Predicted
Chemical Shift
(δ) ppm

Predicted
Multiplicity

Integration/Typ
e

Assignment

¹H NMR ~8.25 Doublet (d) 1H Pyridine H-6

~7.80 Doublet (d) 1H Pyridine H-5

~4.80
Singlet (s) or

Doublet (d)
2H

Methylene (-

CH₂OH)

~2.5-3.5
Broad Singlet (br

s)
1H

Hydroxyl (-

CH₂OH)

¹³C NMR ~155 Aromatic C 1C C2 (C-Cl)

~152 Aromatic C 1C C6 (C-H)

~140 Aromatic C 1C C5 (C-H)

~135 Aromatic C 1C C3 (C-CH₂OH)

~100 Aromatic C 1C C4 (C-I)

| | ~60 | Aliphatic C | 1C | Methylene (CH₂OH) |

Rationale for Predictions:

¹H NMR: The aldehyde proton (δ 10.22) is absent. A new methylene proton signal appears

around δ 4.80. The hydroxyl proton signal is typically broad and its chemical shift is

concentration and solvent-dependent. The aromatic protons are expected to shift slightly due

to the change in the electronic nature of the C3 substituent.

¹³C NMR: The aldehyde carbonyl carbon (typically δ > 180 ppm) is replaced by an aliphatic

methylene carbon signal around δ 60 ppm. The chemical shifts of the pyridine ring carbons

are adjusted accordingly.

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental formula. Due to the

presence of chlorine and iodine, the molecular ion will exhibit a characteristic isotopic pattern.
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Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

Ion Formula
Calculated Exact Mass
(m/z)

Description

[C₆H₅³⁵ClINO]⁺ 268.9104
Molecular Ion (M⁺) with
³⁵Cl

| [C₆H₅³⁷ClINO]⁺ | 270.9075 | Molecular Ion (M⁺) with ³⁷Cl |

Expected Fragmentation Pathway: Under electron ionization (EI), common fragmentation

pathways would include the loss of the hydroxyl group as water (-18 Da), loss of a chlorine

radical (-35/37 Da), and loss of an iodine radical (-127 Da). The relative abundance of the M⁺

and [M+2]⁺ peaks (approximately 3:1) will be a key diagnostic feature for the presence of a

single chlorine atom.[15]

Conclusion
This guide outlines a reliable and well-documented synthetic route for producing high-purity (2-
Chloro-4-iodopyridin-3-yl)methanol. The two-step sequence involving directed ortho-

metalation/formylation followed by selective aldehyde reduction is both logical and scalable.

The provided characterization data, including known values for the synthetic intermediate and

well-reasoned predictions for the final product, serves as a robust framework for analytical

confirmation. By understanding the rationale behind the chosen methodologies, researchers

can confidently synthesize and utilize this versatile chemical building block for a wide range of

applications in drug discovery and chemical innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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